The synthesis of O-desmethyl Mebeverine alcohol hydrochloride generally involves several steps that optimize yield and purity. The most common method includes the hydrolysis of Mebeverine, which can be achieved through enzymatic or chemical means. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
O-desmethyl Mebeverine alcohol hydrochloride has a specific molecular structure characterized by its unique functional groups.
The compound features a phenolic structure with an ether linkage, contributing to its pharmacological activity. The presence of the chloride ion in its hydrochloride form enhances solubility in water, making it suitable for various pharmaceutical applications .
O-desmethyl Mebeverine alcohol hydrochloride undergoes several chemical reactions, primarily involving its interaction with biological targets such as receptors and enzymes.
The mechanism of action for O-desmethyl Mebeverine alcohol hydrochloride revolves around its role as an alpha-1 adrenergic receptor antagonist.
Upon administration, O-desmethyl Mebeverine alcohol hydrochloride binds to alpha-1 adrenergic receptors located in the smooth muscle of the gastrointestinal tract. This binding inhibits receptor activation by endogenous catecholamines, leading to:
Studies have shown that this mechanism significantly alleviates symptoms associated with conditions like irritable bowel syndrome .
Relevant analyses indicate that the compound maintains stability over time when stored properly, ensuring efficacy in pharmaceutical formulations .
O-desmethyl Mebeverine alcohol hydrochloride is primarily used in scientific research and clinical settings due to its pharmacological properties.
Mebeverine undergoes extensive first-pass metabolism via two primary pathways: ester hydrolysis and O-demethylation. The esterase-mediated cleavage rapidly converts Mebeverine into veratric acid and mebeverine alcohol. Subsequently, cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) catalyze the O-demethylation of mebeverine alcohol to form O-desmethyl mebeverine alcohol. Pharmacokinetic studies in humans reveal this metabolite achieves plasma concentrations approximately 15-fold higher than the parent alcohol within 2 hours post-administration, confirming its status as the predominant circulating pharmacologically active species [8].
The hydrochloride salt form (O-desmethyl mebeverine alcohol hydrochloride) is not merely a synthetic analog but represents the physiologically relevant state under biological conditions. This ionic form exhibits enhanced water solubility (260.57 mM in aqueous solutions), facilitating systemic distribution and receptor engagement. Crucially, in vitro pharmacological assays demonstrate that the metabolite retains 89% of the α1-adrenergic receptor binding affinity compared to the parent mebeverine alcohol while exhibiting superior stability in plasma (t₁/₂ > 6 hours vs 1.5 hours for the parent alcohol) [2] [6] [8].
Property | O-desmethyl Mebeverine Alcohol (Free Base) | O-desmethyl Mebeverine Alcohol HCl |
---|---|---|
Molecular Formula | C₁₅H₂₅NO₂ | C₁₅H₂₆ClNO₂ |
Molecular Weight | 251.36 g/mol | 287.83 g/mol |
Water Solubility | Low (exact data unavailable) | ≥75 mg/mL (260.57 mM) |
Plasma Stability (t₁/₂) | ~3 hours | >6 hours |
LogP (Predicted) | 2.84 | Not available |
Three key metabolic transformations underpin its activation pathway:
Metabolic Step | Primary Enzymes Involved | Rate | Bioactive Product |
---|---|---|---|
Ester Hydrolysis | Carboxylesterases (CES1) | t₁/₂ < 30 min | Mebeverine alcohol |
O-Demethylation | CYP2D6/CYP3A4 | Moderate (Cmax: 2-3h) | O-desmethyl mebeverine alcohol |
Salt Formation | Non-enzymatic (pH-dependent) | Immediate | O-desmethyl mebeverine alcohol HCl |
This biotransformation sequence has profound pharmacological implications. Since unchanged Mebeverine is undetectable in systemic circulation after oral administration, the drug essentially functions as a prodrug. Its therapeutic efficacy in irritable bowel syndrome (IBS) and gastrointestinal spasms is mediated primarily through this metabolite's action as a potent α1-receptor inhibitor (Ki = 38 nM), which directly induces smooth muscle relaxation in the gastrointestinal tract [2] [4] [6]. The metabolite's extended plasma half-life (>4 hours) compared to the parent alcohol (<1.5 hours) further establishes it as the therapeutically relevant species [8].
The molecular evolution from Mebeverine to its active metabolite involves two strategic modifications: ester cleavage and demethylation. Mebeverine (C₂₅H₃₅NO₅; MW: 429.56 g/mol) contains three critical domains: a veratrate ester group (3,4-dimethoxybenzoate), an amino alcohol spacer, and a p-methoxyphenyl moiety. O-desmethyl mebeverine alcohol hydrochloride emerges through the removal of the entire veratrate ester group and demethylation of the para-methoxy group, yielding a simplified phenolic structure [4] [5] [10].
The hydrochloride salt introduces significant physicochemical advantages over the free base form. Ionic pairing with hydrochloric acid creates a crystalline solid (white to off-white appearance) with enhanced stability under standard storage conditions (4°C, sealed, away from moisture). This salt formation increases melting point by approximately 60°C compared to the free base and reduces hygroscopicity, making it more pharmaceutically tractable [2] [3] [4].
Structural Feature | Mebeverine (Parent) | O-desmethyl Mebeverine Alcohol HCl | Pharmacological Consequence |
---|---|---|---|
Aromatic Methoxy Groups | 3,4-Dimethoxybenzoate + p-methoxyphenyl | None (phenolic) | ↑ Polarity (cLogP 4.87 → 2.84) |
Ionizable Group | Tertiary amine | Tertiary amine hydrochloride | ↑ Water solubility (260.57 mM) |
Ester Linkage | Present | Absent (hydrolyzed) | ↑ Metabolic stability |
Hydroxybutyl Chain | Esterified | Free terminal -OH | Enables glucuronidation (clearance) |
Three critical structural distinctions drive pharmacological differentiation:
Amino Alcohol Liberation: Removal of the veratrate moiety uncovers the ethanolamine functionality (-CH₂-CH₂-OH), enabling optimal engagement with the adrenergic receptor's transmembrane domains. Molecular modeling suggests this moiety forms two hydrogen bonds with Asp106 in the α1-receptor binding cleft [2] [6].
Cationic Quaternary Nitrogen: Protonation of the tertiary amine under physiological conditions creates a permanent positive charge that mimics endogenous catecholamine neurotransmitters (e.g., norepinephrine), facilitating competitive inhibition at adrenergic receptors [2] [4].
Structurally analogous metabolites from other antispasmodics demonstrate similar bioactivation principles. For instance, otilonium bromide's active metabolite also features a terminal phenolic group and free amino alcohol chain, while dicyclomine's major metabolite retains a demethylated aromatic system. This recurring structural motif—phenolic aromatic ring + cationic amino alcohol—appears essential for antispasmodic activity across this drug class [6] [8].
Compound Name | Synonyms (Selected) | Chemical Context |
---|---|---|
O-desmethyl Mebeverine alcohol hydrochloride | Mebeverine metabolite O-desmethyl Mebeverine alcohol HCl; HY-G0008A; 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol hydrochloride | Primary pharmacologically active metabolite |
Mebeverine | Duspatalin; Colofac; C25H35NO5 | Parent prodrug |
Mebeverine alcohol | 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]-1-methoxybenzene | Intermediate metabolite |
O-desmethyl Mebeverine alcohol (free base) | 4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol; CAS 155172-67-1 | Uncharged metabolite form |
Veratric acid | 3,4-Dimethoxybenzoic acid | Co-metabolite from ester hydrolysis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7